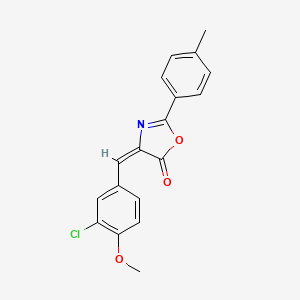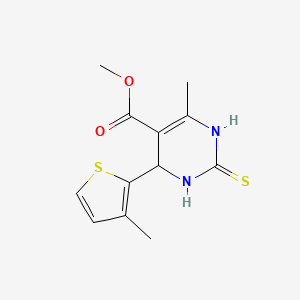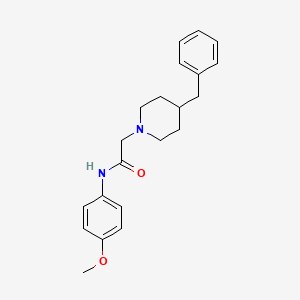![molecular formula C18H21NO3 B5183829 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide, also known as N-ethyl-3,4-methylenedioxyamphetamine (MDE), is a psychoactive substance that belongs to the amphetamine class of drugs. MDE is a derivative of MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy. MDE is a less popular drug compared to MDMA, but it is still used recreationally.
Wirkmechanismus
MDE works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior. MDE also acts as a mild inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
MDE has been shown to cause an increase in heart rate, blood pressure, and body temperature. It also causes a release of hormones such as cortisol and prolactin. MDE has been shown to have a neurotoxic effect on serotonin neurons in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
MDE has been used in animal studies to study the effects of serotonin depletion on behavior. It has also been used to study the effects of serotonin receptor agonists and antagonists. However, MDE has limited use in lab experiments due to its psychoactive effects and potential for abuse.
Zukünftige Richtungen
Future research on MDE could focus on its potential therapeutic uses, such as in the treatment of depression and anxiety disorders. It could also be studied for its potential neuroprotective effects and its effects on neuroplasticity. Further research could also be done on the safety and long-term effects of MDE use.
Synthesemethoden
MDE is synthesized by the condensation of 3,4-dimethoxyphenylacetone with ethylamine. The reaction is catalyzed by hydrochloric acid and the product is isolated through recrystallization.
Wissenschaftliche Forschungsanwendungen
MDE has been used in scientific research to study its psychoactive effects and potential therapeutic uses. It has been shown to have similar effects to MDMA, such as increased empathy and emotional openness. MDE has also been studied for its potential use in treating depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-9-10-16(21-2)17(12-15)22-3)19-18(20)11-14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWMCNDOKCQPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylethanamine](/img/structure/B5183753.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5183770.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5183777.png)
![2-butyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5183786.png)


![3-chloro-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5183799.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzoic acid](/img/structure/B5183811.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)